
(3-Amino-2-fluorophenyl)boronic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Amino-2-fluorophenyl)boronic acid hydrochloride is a boronic acid derivative that is commonly used as a reagent in Suzuki-Miyaura coupling reactions. This compound is known for its ability to form carbon-carbon bonds by reacting with aryl or vinyl halides . Boronic acids and their derivatives are highly valued in organic synthesis due to their versatility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing boronic acids, including (3-Amino-2-fluorophenyl)boronic acid hydrochloride, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3 . This reaction is typically performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic esters instead of boronic esters.
Industrial Production Methods
In industrial settings, the synthesis of boronic acids often involves large-scale reactions with optimized conditions to ensure high yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-2-fluorophenyl)boronic acid hydrochloride undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the formation of carbon-carbon bonds by reacting with aryl or vinyl halides in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic acid group, often using a radical approach.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts, aryl or vinyl halides, and bases such as potassium carbonate or sodium hydroxide.
Protodeboronation: Reagents such as hydrogen peroxide or radical initiators are used under mild conditions to achieve the desired transformation.
Major Products Formed
Scientific Research Applications
(3-Amino-2-fluorophenyl)boronic acid hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (3-Amino-2-fluorophenyl)boronic acid hydrochloride in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
3-Fluorophenylboronic acid: Similar in structure but lacks the amino group, making it less versatile in certain reactions.
2-Fluorophenylboronic acid: Similar in structure but with the fluorine atom in a different position, affecting its reactivity and selectivity in reactions.
Uniqueness
(3-Amino-2-fluorophenyl)boronic acid hydrochloride is unique due to the presence of both an amino group and a fluorine atom on the phenyl ring. This combination of functional groups enhances its reactivity and allows for selective transformations in organic synthesis.
Properties
Molecular Formula |
C6H8BClFNO2 |
|---|---|
Molecular Weight |
191.40 g/mol |
IUPAC Name |
(3-amino-2-fluorophenyl)boronic acid;hydrochloride |
InChI |
InChI=1S/C6H7BFNO2.ClH/c8-6-4(7(10)11)2-1-3-5(6)9;/h1-3,10-11H,9H2;1H |
InChI Key |
ZEXPCQCHTFSNSR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=CC=C1)N)F)(O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


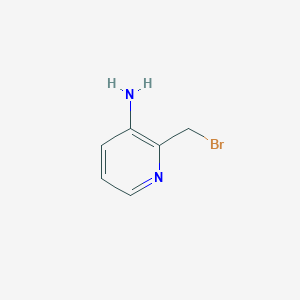


![tert-butyl N-[1-(piperidin-2-yl)propyl]carbamate](/img/structure/B13927419.png)



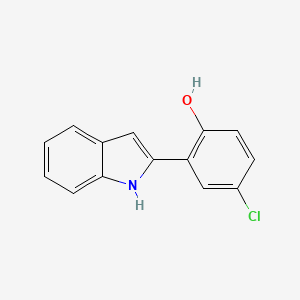
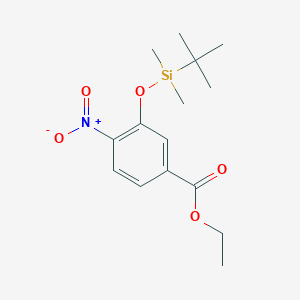
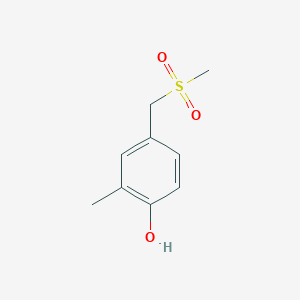


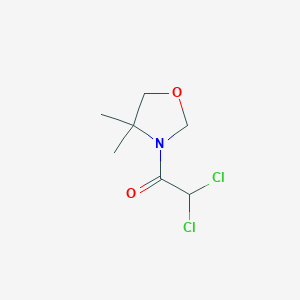
![tert-butyl 2-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isochromen-8-yl]pyrrolidine-1-carboxylate](/img/structure/B13927496.png)
